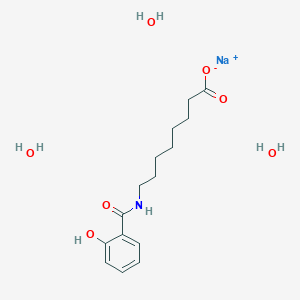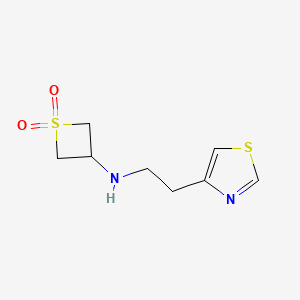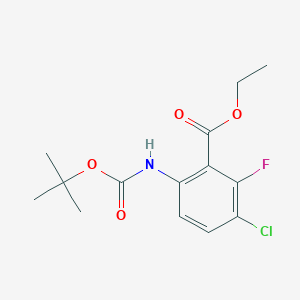
Azalomycin F5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azalomycin F5 is a natural polyhydroxy macrolide compound produced by certain Streptomyces strains. It is known for its remarkable antimicrobial activities, particularly against Gram-positive bacteria such as Staphylococcus aureus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azalomycin F5 is primarily obtained through fermentation processes involving Streptomyces strains. The production involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as pH, temperature, and nutrient composition of the medium. The compound is then extracted using solvents and purified through various chromatographic methods .
Analyse Des Réactions Chimiques
Types of Reactions
Azalomycin F5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Azalomycin F5 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide synthesis and reactions.
Biology: It is studied for its antimicrobial properties and its effects on bacterial biofilms.
Mécanisme D'action
Azalomycin F5 exerts its antimicrobial effects by targeting the lipoteichoic acid (LTA) of Gram-positive bacteria. It binds to the LTA synthetase enzyme, disrupting the synthesis of LTA and compromising the integrity of the bacterial cell envelope. This leads to increased cell membrane permeability and eventual cell lysis . The compound’s guanidyl side chain and lactone ring play crucial roles in this mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Niphimycin: Another polyhydroxy macrolide with similar antimicrobial properties.
Natalamycin: A related compound with antifungal activities.
Geldanamycin: Known for its antibiotic properties.
Uniqueness of Azalomycin F5
This compound is unique due to its specific mechanism of action targeting LTA and its broad-spectrum antimicrobial activity. Its ability to disrupt bacterial biofilms and its potential for industrial applications further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C57H97N3O17 |
|---|---|
Poids moléculaire |
1096.4 g/mol |
Nom IUPAC |
3-[[(1R,3S,5R,7R,9S,14R,15S,22S,23S,25S,26S,27R,30S,31S,33R,34S,35R)-15-[(E,2S)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C57H97N3O17/c1-34-19-16-21-38(5)53(37(4)18-14-12-10-11-13-15-25-60-56(58-8)59-9)76-55(73)39(6)22-17-20-35(2)47(65)31-48(66)40(7)45(63)24-23-36(3)50(68)33-57(74)54(72)49(67)30-44(77-57)29-43(75-52(71)32-51(69)70)27-41(61)26-42(62)28-46(34)64/h10-11,16-17,19-22,35-38,40-50,53-54,61-68,72,74H,12-15,18,23-33H2,1-9H3,(H,69,70)(H2,58,59,60)/b11-10+,20-17?,21-16?,34-19?,39-22?/t35-,36-,37-,38+,40-,41+,42+,43-,44-,45+,46-,47-,48-,49+,50-,53-,54-,57+/m0/s1 |
Clé InChI |
SPNDCJQGKUZBHK-WGSDFKPOSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]([C@@H]([C@H](C[C@@H]([C@H](C=CC=C(C(=O)O[C@H]([C@@H](C=CC=C([C@H](C[C@@H](C[C@H](C[C@@H](C[C@H]2C[C@H]([C@@H]([C@](O2)(C[C@@H]1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)[C@@H](C)CCC/C=C/CCCNC(=NC)NC)C)C)O)O)C)O |
SMILES canonique |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=NC)NC)C)C)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




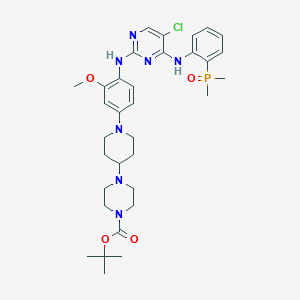


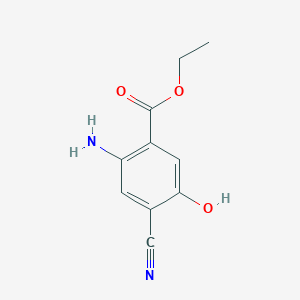

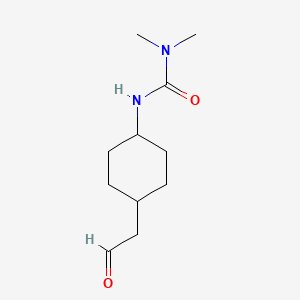
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
